Ido2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21BrN10O3 |

|---|---|

Molecular Weight |

541.4 g/mol |

IUPAC Name |

N-[[1-[2-[[4-[N'-[(3-bromophenyl)methyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]triazol-4-yl]methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C21H21BrN10O3/c22-15-5-3-4-14(10-15)11-25-19(28-34)18-20(30-35-29-18)24-8-9-32-13-16(27-31-32)12-26-21(33)17-6-1-2-7-23-17/h1-7,10,13,34H,8-9,11-12H2,(H,24,30)(H,25,28)(H,26,33) |

InChI Key |

KIIAYIPXLMATRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)CCNC3=NON=C3C(=NCC4=CC(=CC=C4)Br)NO |

Origin of Product |

United States |

Foundational & Exploratory

Ido2-IN-1 mechanism of action in immune cells

An In-depth Technical Guide on the Mechanism of Action of IDO2-IN-1 in Immune Cells

Executive Summary

Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, producing N-formylkynurenine.[1][2] While sharing homology with the well-characterized immunosuppressive enzyme IDO1, IDO2 exhibits a more restricted expression pattern—notably in antigen-presenting cells (APCs) like dendritic cells and B cells—and possesses distinct, non-redundant functions in immune modulation.[3][4] Emerging evidence points to a pro-inflammatory role for IDO2, particularly in the context of B cell-mediated autoimmunity.[2] this compound is a potent and selective small molecule inhibitor of IDO2 developed for research in inflammatory and autoimmune diseases. This guide details the core mechanism of action of this compound, its effects on key immune cell populations, and the experimental protocols used to characterize its activity.

This compound: A Selective IDO2 Inhibitor

This compound is an orally active compound designed to selectively inhibit the enzymatic function of IDO2. Its selectivity for IDO2 over the closely related IDO1 enzyme allows for the precise investigation of IDO2-specific pathways.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The compound demonstrates a notable preference for IDO2 over IDO1.[5]

| Parameter | Target | Value | Assay Type |

| IC₅₀ | IDO2 | 112 nM | Biochemical Enzyme Assay |

| IC₅₀ | IDO1 | 411 nM | Biochemical Enzyme Assay |

| EC₅₀ | hIDO1 | 633 nM | HeLa Cell-based Kynurenine Assay |

Table 1: In Vitro Inhibitory Activity of this compound.[5]

In Vivo Efficacy in Autoimmune Models

In preclinical models of autoimmune arthritis, this compound has demonstrated significant anti-inflammatory effects, reducing both clinical symptoms and key inflammatory cytokine levels.[5]

| Animal Model | Dosage & Administration | Key Findings |

| Collagen-Induced Arthritis (CIA) in Mice | 25, 50, 100 mg/kg; i.p.; daily for 19 days | Excellent inhibition of paw swelling. |

| Adjuvant Arthritis (AA) in Rats | 100 mg/kg; p.o.; single dose | Superior anti-inflammatory activity compared to naproxen; 65.32% inhibition of ear swelling. |

| Autoimmune Arthritis in Mice | 30, 60, 120 mg/kg; i.p.; daily for 15 days | Reduced joint inflammation, cartilage, and bone erosion. Decreased expression of IL-18 and IL-33. Significantly reduced IL-6 and TNF-α levels. |

Table 2: Summary of In Vivo Effects of this compound in Arthritis Models.[5]

Core Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of IDO2 enzymatic activity. This blockade interrupts the kynurenine pathway of tryptophan catabolism at its initial step.

-

Tryptophan Preservation : By inhibiting IDO2, this compound prevents the depletion of local tryptophan within the immune microenvironment. Tryptophan is essential for T cell proliferation and function.[1]

-

Kynurenine Reduction : The inhibitor blocks the production of kynurenine and its downstream metabolites. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of regulatory T cells (Tregs) and creates a tolerogenic environment.[6]

This dual effect—preserving a key amino acid for effector cells and reducing the production of immunosuppressive metabolites—shifts the balance of the immune response away from tolerance and towards activation.

Impact on Immune Cell Subsets

While direct studies on this compound's cellular effects are limited, its mechanism aligns with broader research on selective IDO2 inhibition and IDO2-deficient models, which reveal distinct roles in different immune cells.

T Cells

IDO2 activity in antigen-presenting cells suppresses the proliferation of CD4+ and CD8+ T cells.[7] This suppression is not easily reversed by the addition of excess tryptophan, suggesting a mechanism distinct from simple amino acid starvation as seen with IDO1.[3][7] By inhibiting IDO2, this compound is expected to:

-

Enhance Effector T Cell Proliferation : By preventing the generation of suppressive signals from APCs, the inhibitor facilitates a more robust effector T cell response.

-

Reduce Regulatory T Cell (Treg) Generation : IDO2 is critical for IDO1-dependent Treg generation.[3] Its inhibition disrupts this process, lowering the population of suppressive Tregs that can dampen anti-inflammatory or anti-tumor immunity.[1]

B Cells

Unlike IDO1, which is generally immunosuppressive for B cell activity, IDO2 plays a pro-inflammatory role, particularly in driving autoreactive B cell responses in autoimmune diseases.[2][6] Inhibition of IDO2 with a selective agent like this compound can:

-

Ameliorate Autoimmunity : In models of autoimmune arthritis, IDO2 deficiency or inhibition leads to a reduction in pathogenic autoantibody-secreting cells and a decrease in disease severity.[2][8] This aligns with the potent effects of this compound observed in CIA models.[5]

-

Modulate Antibody Responses : Deletion of IDO2 has been shown to specifically reduce antibody responses to T cell-independent type II antigens.[2]

Dendritic Cells (DCs)

Dendritic cells are key expressors of IDO2.[3] IDO2 in DCs contributes to a tolerogenic state, promoting the differentiation of naive T cells into Tregs.[7]

-

Reversal of Tolerogenic Phenotype : Silencing IDO2 in DCs enhances their ability to activate potent T-cell responses.[7] Therefore, this compound can functionally "re-arm" DCs to promote immunity rather than tolerance.

Detailed Experimental Protocols

The following are representative protocols for assessing the activity of an IDO2 inhibitor like this compound. These are based on standard methodologies cited in the broader literature for IDO inhibitor characterization.

Protocol 1: In Vitro IDO2 Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against recombinant human IDO2.

Materials:

-

Recombinant human IDO2 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (co-factor)

-

Methylene blue (co-factor)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Methodology:

-

Prepare a reaction mixture in the assay buffer containing L-Tryptophan (e.g., 400 μM), ascorbic acid (20 mM), methylene blue (10 μM), and catalase (200 U/mL).

-

Dispense the reaction mixture into wells of a 96-well plate.

-

Add serial dilutions of this compound (e.g., from 1 nM to 100 μM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Initiate the reaction by adding the recombinant IDO2 enzyme (e.g., 50 nM) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 30% (w/v) TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's Reagent.

-

Incubate for 10 minutes at room temperature to allow color development (yellow product).

-

Measure the absorbance at 490 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Collagen-Induced Arthritis (CIA) In Vivo Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% CMC-Na)

-

Calipers for measuring paw thickness

Methodology:

-

Immunization (Day 0): Emulsify bovine CII in CFA. Administer 100 μL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster (Day 21): Emulsify bovine CII in IFA. Administer a 100 μL booster injection similarly.

-

Disease Monitoring: Beginning around Day 21, monitor mice daily for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and ankylosis. Measure paw thickness with calipers.

-

Treatment Initiation: Upon disease onset (e.g., clinical score ≥ 2), randomize mice into treatment groups (Vehicle control, this compound at various doses).

-

Drug Administration: Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection or oral gavage) for the duration of the study (e.g., 15-19 days).

-

Endpoint Analysis: Continue daily clinical scoring and paw measurement. At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α via ELISA) and harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

References

- 1. What are IDO2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO2 is critical for IDO1-mediated T-cell regulation and exerts a non-redundant function in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Current Challenges for IDO2 as Target in Cancer Immunotherapy [frontiersin.org]

The Enigmatic Role of IDO2 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 2 (IDO2) emerges as a complex and controversial player in the tumor microenvironment. As a paralog of the well-characterized immunosuppressive enzyme IDO1, IDO2's function in cancer progression and immune evasion is an area of intense investigation. This technical guide provides an in-depth exploration of IDO2's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Function and Enzymatic Activity

IDO2 is one of three enzymes capable of catalyzing the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1][2][3][4][5][6] However, a striking feature of human IDO2 is its remarkably low enzymatic efficiency compared to its counterpart, IDO1.[1][2][7][8] This has led to the hypothesis that IDO2 may exert its biological effects through non-enzymatic signaling functions, acting as a "pseudoenzyme" in certain contexts.[1][9]

Comparative Enzymatic Kinetics of Human IDO1 and IDO2

The significant difference in the Michaelis constant (Km) for L-tryptophan highlights the disparity in the enzymatic capabilities of IDO1 and IDO2. A much higher Km value for IDO2 indicates a much lower affinity for its substrate.

| Enzyme | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) | Reference |

| Human IDO1 | L-Tryptophan | 20.90 ± 3.95 | High (data not available) | [7] |

| Human IDO2 | L-Tryptophan | 6809 ± 917 | Very Low (data not available) | [7] |

Expression of IDO2 in the Tumor Microenvironment

IDO2 expression has been detected in various human cancers, though its expression levels are generally lower and more restricted than IDO1.[10] Its expression is not only found in tumor cells but also in immune cells within the tumor microenvironment, suggesting a multifaceted role in tumor immunity. The functional consequences of IDO2 expression are complex and can be context-dependent, with some studies suggesting a pro-tumorigenic role while others indicate a potential for anti-tumor responses.

Quantitative IDO2 Expression in Human Cancers

Quantitative data on IDO2 expression varies across different cancer types. The following table summarizes available data on IDO2 mRNA and protein expression in selected human cancers.

| Cancer Type | Method | Tissue/Cell Type | Expression Level | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Immunohistochemistry | Resected Tumor Tissue | Overexpressed in the majority of cases | [11] |

| Non-Small Cell Lung Cancer (NSCLC) | Immunohistochemistry | Resected Tumor Tissue | High expression in 84% of cases, associated with poor prognosis | [12] |

| Nasopharyngeal Carcinoma (NPC) | quantitative RT-PCR | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly lower mRNA expression in patients compared to controls | [13] |

| Renal Cell Carcinoma | quantitative RT-PCR | Tumor Tissue vs. Normal Adjacent | No significant difference in mRNA expression | [14] |

| Gastric, Colon, Renal Carcinomas | RT-PCR | Primary Tumor Tissue | Constitutively expressed (mRNA) | [14] |

| Various Tumor Cell Lines | Transcriptome Analysis | 25 human tumor cell lines | Very limited full-length IDO2 mRNA transcript detected | [7] |

Signaling Pathways and Non-Enzymatic Functions

Emerging evidence strongly suggests that IDO2's primary role in the tumor microenvironment may be independent of its enzymatic activity.[1][15][16][17] It is hypothesized to function as a signaling molecule, interacting with other proteins to modulate key cellular pathways.

Kynurenine-AhR-STAT3 Signaling Axis

While IDO2 is a poor producer of kynurenine, its expression can be influenced by and may participate in the kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is primarily activated by IDO1-derived kynurenine. This pathway can lead to an autocrine signaling loop involving IL-6 and STAT3, sustaining a pro-tumorigenic and immunosuppressive microenvironment.

Caption: IDO1-mediated kynurenine production activates an AhR-IL-6-STAT3 autocrine loop in tumor cells, which can also influence IDO2 expression.

Putative Non-Enzymatic Signaling of IDO2

IDO2's structural similarity to the apo-form of IDO1, which possesses signaling capabilities, suggests that IDO2 may also function as a scaffold or signaling protein.[1] This non-enzymatic function could involve direct protein-protein interactions that modulate downstream signaling pathways, influencing cell proliferation, migration, and immune responses.

Caption: Hypothetical non-enzymatic signaling function of IDO2, acting as a scaffold to modulate downstream cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of IDO2 in the tumor microenvironment.

Measurement of IDO2 Enzymatic Activity in Cell Lysates by HPLC

This protocol is adapted from methods used for IDO1 and is suitable for measuring the low enzymatic activity of IDO2.[18][19]

Materials:

-

IDO2-expressing cells and control cells

-

Cell lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, with protease inhibitors)

-

Reaction buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

-

L-Tryptophan solution (substrate)

-

30% (w/v) Trichloroacetic acid (TCA)

-

L-Kynurenine standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Cell Lysate Preparation:

-

Culture IDO2-expressing and control cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in cell lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 100-500 µg) to the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-Tryptophan to a final concentration (e.g., 5 mM, considering the high Km of IDO2). The final reaction volume should be standardized (e.g., 200 µL).

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding TCA to a final concentration of 3%.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate tryptophan and kynurenine using an isocratic elution with a mobile phase (e.g., 15 mM sodium acetate, pH 4.0, with 5% acetonitrile).

-

Detect tryptophan and kynurenine by UV absorbance at appropriate wavelengths (e.g., 280 nm for tryptophan and 365 nm for kynurenine).

-

Quantify the amount of kynurenine produced by comparing the peak area to a standard curve of known L-kynurenine concentrations.

-

Calculate the specific activity as nmol of kynurenine produced per hour per mg of protein.

-

In Vitro T-cell Suppression Assay

This assay assesses the ability of IDO2-expressing tumor cells to suppress T-cell proliferation.

Materials:

-

IDO2-expressing tumor cells and control tumor cells

-

Human or mouse T-cells (e.g., purified from PBMCs or splenocytes)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Anti-CD3 and anti-CD28 antibodies (for T-cell activation)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Flow cytometer

Procedure:

-

Tumor Cell Preparation:

-

Seed IDO2-expressing and control tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.

-

-

T-cell Labeling and Activation:

-

Label purified T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Wash the labeled T-cells.

-

-

Co-culture:

-

Remove the medium from the tumor cell-seeded plate.

-

Add the labeled T-cells to the wells containing the tumor cells at a specific effector-to-target ratio (e.g., 10:1).

-

Add anti-CD3/anti-CD28 antibodies to the co-culture to stimulate T-cell proliferation.

-

Include control wells with T-cells alone (with and without stimulation) and T-cells with control tumor cells.

-

Incubate the co-culture plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the non-adherent T-cells from the co-culture.

-

Stain the T-cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Analyze the dilution of the cell proliferation dye in the T-cell population by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

Quantify the percentage of proliferated T-cells in each condition.

-

Orthotopic Pancreatic Cancer Mouse Model to Study IDO2 Function

This in vivo model allows for the investigation of IDO2's role in a clinically relevant tumor microenvironment.[3][14][20][21][22]

Materials:

-

Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., nude mice)

-

Pancreatic cancer cell line (e.g., Pan02 for syngeneic models, or human cell lines for xenograft models)

-

Matrigel

-

Surgical instruments

-

Anesthesia

Procedure:

-

Cell Preparation:

-

Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel on ice at a concentration of 1 x 10^7 cells/mL.

-

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the left upper abdominal quadrant to expose the spleen and the attached pancreas.

-

Gently inject 10-20 µL of the cell suspension into the tail of the pancreas using a 30-gauge needle.

-

Close the abdominal wall and skin with sutures.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth by palpation or using in vivo imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).

-

-

Analysis of the Tumor Microenvironment:

-

At a defined endpoint, euthanize the mice and harvest the tumors and other organs.

-

Analyze the tumor tissue by:

-

Immunohistochemistry: To assess the infiltration of immune cells (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

-

Flow Cytometry: To quantify different immune cell populations within the tumor.

-

HPLC: To measure tryptophan and kynurenine levels in the tumor microenvironment.

-

qRT-PCR or Western Blot: To analyze the expression of IDO2 and other relevant genes and proteins.

-

-

Experimental and Logical Workflows

Visualizing experimental workflows can aid in the design and execution of studies investigating IDO2 function.

In Vitro Workflow to Characterize IDO2 Function

Caption: A streamlined workflow for the in vitro characterization of IDO2's enzymatic and non-enzymatic functions in cancer cells.

In Vivo Workflow to Assess IDO2's Role in Tumor Growth

Caption: A comprehensive workflow for evaluating the in vivo function of IDO2 in tumor progression and the tumor microenvironment.

Conclusion

IDO2 remains an enigmatic molecule in the tumor microenvironment. Its low enzymatic activity in humans suggests that its primary contributions to cancer biology may lie in non-enzymatic, signaling functions. The expression of IDO2 in various cancers and its association with clinical outcomes, although sometimes contradictory, underscore its potential as a therapeutic target and prognostic biomarker. The detailed protocols and workflows provided in this guide offer a framework for researchers to further dissect the complex roles of IDO2 and to explore its potential in the development of novel cancer immunotherapies. Further research into the IDO2 interactome and its specific signaling cascades will be crucial to fully unravel its function and to effectively target it for therapeutic benefit.

References

- 1. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Indoleamine 2,3-Dioxygenase in Impairing Tumor-Infiltrating CD8+ T-Cell Functions in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Remarkable Role of Indoleamine 2,3-Dioxygenase and Tryptophan Metabolites in Infectious Diseases: Potential Role in Macrophage-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Current Challenges for IDO2 as Target in Cancer Immunotherapy [frontiersin.org]

- 10. IDO2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Genotyping and expression analysis of IDO2 in human pancreatic cancer: a novel, active target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indoleamine 2,3-Dioxygenase 2 Immunohistochemical Expression in Resected Human Non-small Cell Lung Cancer: A Potential New Prognostic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Challenges for IDO2 as Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine orthotopic pancreatic tumor model generation. [protocols.io]

- 15. IDO2: A Pathogenic Mediator of Inflammatory Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Immunomodulatory Enzyme IDO2 Mediates Autoimmune Arthritis Through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Immunomodulatory Enzyme IDO2 Mediates Autoimmune Arthritis through a Nonenzymatic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An orthotopic nude mouse model for evaluating pathophysiology and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of an orthotopic model of invasive pancreatic cancer in an immunocompetent murine host - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Immunomodulator: A Technical Guide to the Discovery and Development of Ido2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 2 (IDO2) has emerged as a compelling therapeutic target, distinct from its well-studied paralog IDO1, particularly in the realm of autoimmune diseases. Unlike IDO1, which is primarily immunosuppressive, IDO2 has been identified as a pro-inflammatory mediator in conditions such as rheumatoid arthritis, operating through a B-cell intrinsic mechanism. This has spurred the quest for selective IDO2 inhibitors that can modulate this pathway without affecting the homeostatic functions of IDO1. This technical guide provides an in-depth overview of the discovery and development of Ido2-IN-1 (also known as compound 22), the first potent and selective small-molecule inhibitor of IDO2. We will delve into its discovery, mechanism of action, preclinical validation, and the experimental methodologies that underpinned its development.

Introduction: The Rationale for Targeting IDO2

The kynurenine pathway, which governs the catabolism of the essential amino acid tryptophan, is a critical regulator of immune responses.[1] For years, research has focused on indoleamine 2,3-dioxygenase 1 (IDO1) as a key immunosuppressive enzyme, with IDO1 inhibitors being explored extensively in oncology.[2][3] However, the discovery of its homolog, IDO2, revealed a more complex picture.

While both enzymes catalyze the same rate-limiting step of tryptophan degradation, their expression patterns and functional roles diverge significantly.[4][5] IDO2 is predominantly expressed in B cells, dendritic cells, and certain tissues like the liver and kidney.[5] Crucially, in the context of autoimmune diseases like rheumatoid arthritis, IDO2 has been shown to be a pro-inflammatory mediator, essential for the production of pathogenic autoantibodies and the activation of autoreactive T and B cells.[4][5][6][7] Genetic knockout of IDO2, but not IDO1, ameliorates disease in preclinical models of arthritis, highlighting the therapeutic potential of selective IDO2 inhibition.[4][7] This has created a strong rationale for the development of small molecules that can selectively block IDO2 activity, offering a novel therapeutic avenue for autoimmune disorders.

The Discovery of this compound (Compound 22)

The journey to this compound began with the challenge of achieving selectivity over the highly homologous IDO1. The development of this compound was a structure-guided effort, building upon a previously developed dual IDO1/IDO2 inhibitor. Through iterative medicinal chemistry and guided by a homology model of the IDO2 structure, researchers were able to identify a compound with potent and selective inhibitory activity against IDO2.[8]

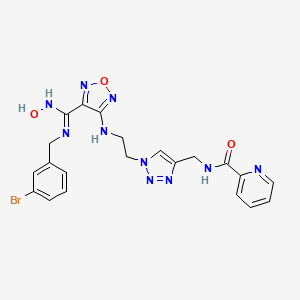

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Pharmacological Profile of this compound

The key to the therapeutic potential of this compound lies in its potent and selective inhibition of IDO2. This was rigorously characterized through a series of in vitro enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| IDO2 | 112 | Enzymatic Assay |

| IDO1 | 411 | Enzymatic Assay |

Data sourced from MedChemExpress and the primary publication.[8]

Table 2: Cell-Based Activity of this compound

| Target Expression | EC50 (nM) | Cell Line | Assay |

| hIDO1 | 633 | HeLa | Kynurenine Production |

Data sourced from MedChemExpress.[8]

The data clearly demonstrates that this compound is a potent inhibitor of the IDO2 enzyme with a more than 3.5-fold selectivity over IDO1 in enzymatic assays.

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of this compound was evaluated in established preclinical models of rheumatoid arthritis: the Collagen-Induced Arthritis (CIA) mouse model and the Adjuvant-Induced Arthritis (AIA) rat model. These models mimic key pathological features of human rheumatoid arthritis, including joint inflammation, swelling, and cartilage destruction.

Table 3: In Vivo Efficacy of this compound in Arthritis Models

| Model | Species | Dosing Regimen | Key Findings |

| Collagen-Induced Arthritis (CIA) | Mouse | 25, 50, 100 mg/kg; i.p.; once daily for 19 days | Significant inhibition of paw swelling. |

| Adjuvant-Induced Arthritis (AIA) | Rat | 30, 60, 120 mg/kg; i.p.; once daily for 15 days | Inhibition of joint inflammation and improvement in arthritis scores. |

Data sourced from MedChemExpress.[8]

In both models, treatment with this compound resulted in a significant reduction in disease severity, demonstrating its potent anti-inflammatory and disease-modifying effects in vivo.

Signaling Pathways and Experimental Workflows

IDO2 Signaling in Autoimmune Arthritis

The pro-inflammatory role of IDO2 in rheumatoid arthritis is primarily mediated through its function within B cells. IDO2 expression in autoreactive B cells is crucial for receiving T cell help, leading to the production of pathogenic autoantibodies and subsequent joint inflammation.

Caption: Pro-inflammatory role of IDO2 in B cells in autoimmune arthritis.

Experimental Workflow for this compound Discovery and Validation

The development of this compound followed a logical progression from initial screening to in vivo validation.

Caption: Discovery and preclinical validation workflow for this compound.

Detailed Experimental Protocols

IDO Enzymatic Activity Assay (Kynurenine Measurement with Ehrlich's Reagent)

This colorimetric assay is used to quantify the production of kynurenine, a downstream product of tryptophan catabolism by IDO enzymes.

Materials:

-

Cell culture supernatant or enzyme reaction mixture

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid (prepare fresh)

-

L-kynurenine standard solution

-

96-well microplate

-

Microplate reader (492 nm)

Protocol:

-

To 100 µL of cell supernatant or enzyme reaction mixture in a microcentrifuge tube, add 50 µL of 30% TCA to precipitate proteins.

-

Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer 100 µL of the clear supernatant to a new 96-well microplate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well.

-

Incubate at room temperature for 10-20 minutes until a yellow color develops.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Quantify the kynurenine concentration by comparing the absorbance values to a standard curve generated with known concentrations of L-kynurenine.[9]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used autoimmune model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in IFA (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

Disease Assessment:

-

Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

-

Drug Treatment:

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another robust model for studying chronic inflammation and arthritis.

Materials:

-

Lewis or Sprague-Dawley rats (male, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Syringes and needles

Protocol:

-

Induction (Day 0):

-

Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.

-

-

Disease Assessment:

-

The primary lesion (inflammation in the injected paw) develops within hours and peaks around day 4.

-

The secondary lesion (systemic arthritis affecting the contralateral paw and other joints) appears between days 10 and 14.

-

Monitor and score paw inflammation and swelling as described for the CIA model.

-

-

Drug Treatment:

Conclusion and Future Directions

The discovery and preclinical validation of this compound represent a significant milestone in the development of targeted therapies for autoimmune diseases. By selectively inhibiting the pro-inflammatory functions of IDO2, this molecule offers a novel and potentially more precise approach to treating conditions like rheumatoid arthritis, avoiding the broader immunosuppression that might be associated with non-selective IDO inhibitors.

Future research will likely focus on further elucidating the downstream signaling pathways of IDO2 in different immune cell types and disease contexts. The continued development of this compound and other selective IDO2 inhibitors holds promise for a new class of immunomodulatory drugs with improved efficacy and safety profiles for patients with autoimmune and inflammatory disorders.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. onclive.com [onclive.com]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 5. IDO2: A Pathogenic Mediator of Inflammatory Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDO2 modulates T cell-dependent autoimmune responses through a B cell-intrinsic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO2 is a critical mediator of autoantibody production and inflammatory pathogenesis in a mouse model of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. www2.nau.edu [www2.nau.edu]

- 10. chondrex.com [chondrex.com]

- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 15. chondrex.com [chondrex.com]

- 16. inotiv.com [inotiv.com]

- 17. Adjuvant-Induced Arthritis Model [chondrex.com]

- 18. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]

- 19. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Enigmatic Role of IDO2 in Tryptophan Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 2 (IDO2) is a homolog of the well-characterized immunomodulatory enzyme IDO1. Both enzymes catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. However, accumulating evidence reveals that IDO2 possesses distinct biochemical properties, expression patterns, and physiological functions that set it apart from its more famous counterpart. While IDO1 is a potent immunosuppressive enzyme, IDO2 exhibits significantly weaker enzymatic activity and, in certain contexts, can act as a pro-inflammatory mediator, particularly in autoimmunity. Furthermore, a non-enzymatic signaling role for IDO2 has been proposed, adding another layer of complexity to its biological significance. This technical guide provides an in-depth exploration of the core aspects of IDO2-mediated tryptophan catabolism, including its enzymatic kinetics, tissue and cellular distribution, genetic variations, and divergent roles in oncology and autoimmune disorders. Detailed experimental protocols for key assays and methodologies are provided to facilitate further research in this evolving field.

Introduction to IDO2 and the Kynurenine Pathway

The catabolism of the essential amino acid tryptophan via the kynurenine pathway is a critical metabolic route that influences a wide array of physiological and pathological processes, most notably immune regulation. Three enzymes can initiate this pathway: tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), and the more recently discovered indoleamine 2,3-dioxygenase 2 (IDO2)[1][2]. These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, including the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation[3].

IDO2 was identified as a paralog of IDO1, with the genes for both enzymes located in tandem on human chromosome 8[4]. Despite their sequence homology, IDO1 and IDO2 exhibit significant functional differences. IDO2's enzymatic activity is considerably lower than that of IDO1, and its expression is more restricted[2][5]. These distinctions suggest that IDO2 may have a unique, non-redundant role in tryptophan metabolism and immune modulation[1].

Biochemical Properties and Enzymatic Kinetics

A defining feature of IDO2 is its comparatively weak enzymatic activity. The affinity of human IDO2 for L-tryptophan is significantly lower than that of IDO1, as reflected by a much higher Michaelis constant (Km)[6]. This suggests that under physiological tryptophan concentrations, IDO2's contribution to systemic tryptophan catabolism is likely minimal compared to IDO1 and TDO[7].

| Enzyme | Substrate | Km (µM) | Vmax/Activity Comparison | Reference |

| Human IDO1 | L-Tryptophan | ~20 | High | [8] |

| Human IDO2 | L-Tryptophan | ~6800 | 500-1000 fold lower than IDO1 | [6][8] |

| Mouse IDO1 | L-Tryptophan | - | High | [2] |

| Mouse IDO2 | L-Tryptophan | - | 2-4 fold less active than mouse IDO1 in some assays | [2][9] |

Tissue and Cellular Expression of IDO2

The expression of IDO2 is more restricted than the broadly expressed IDO1. In humans and mice, IDO2 mRNA and protein have been detected in the liver, kidney, and brain[5][10]. Within the immune system, IDO2 is expressed in antigen-presenting cells (APCs), including dendritic cells and B cells[2][5]. This specific expression pattern in immune cells points towards a specialized role in modulating immune responses.

| Tissue/Cell Type | IDO2 mRNA Expression Level | IDO2 Protein Expression | Reference |

| Liver | High | Detected | [5][10] |

| Kidney | High | Detected | [5][10] |

| Brain | Moderate | Detected | [10] |

| Antigen-Presenting Cells (APCs) | Detected | Detected | [2][5] |

| Colon | Low/Undetectable | - | [10] |

| Lung | Low/Undetectable | - | [5] |

| Spleen | Low | - | [5] |

| Placenta | Detected | - | [5] |

Genetic Polymorphisms of Human IDO2

The human IDO2 gene is characterized by the presence of common single nucleotide polymorphisms (SNPs) that can significantly impact its enzymatic function. Two notable non-synonymous SNPs, R248W and Y359X, have been shown to ablate or severely reduce IDO2's catalytic activity[11]. The high frequency of these loss-of-function alleles in the human population suggests that the enzymatic activity of IDO2 may be dispensable in many individuals and further supports the notion of a non-enzymatic role for the protein[2]. The presence of these SNPs is a critical consideration for drug development programs targeting IDO2.

The Dichotomous Role of IDO2 in Disease

IDO2 in Cancer

While IDO1 is well-established as a key driver of tumor immune evasion, the role of IDO2 in cancer is more complex and appears to be context-dependent. Some studies suggest that IDO2 can contribute to an immunosuppressive tumor microenvironment[3]. However, other research indicates that loss-of-function IDO2 variants may be associated with improved outcomes in certain cancers, suggesting a pro-tumorigenic role for functional IDO2 in those contexts. The expression of IDO2 has been detected in various human tumors, including gastric, colon, and renal carcinomas[12][13].

IDO2 in Autoimmunity

In stark contrast to the immunosuppressive function of IDO1, studies in preclinical models of autoimmune diseases, such as rheumatoid arthritis, have revealed a pro-inflammatory role for IDO2[2]. In these models, the genetic deletion of Ido2 leads to an amelioration of disease, an effect not observed with Ido1 deletion[2]. This pro-inflammatory activity appears to be mediated through its function in B cells, promoting autoantibody production[2][14]. This opposing role in autoimmunity highlights the critical need for selective targeting of IDO1 and IDO2 in different disease settings.

The Non-Enzymatic Function of IDO2

The weak catalytic activity of IDO2 and the prevalence of inactivating polymorphisms have led to the hypothesis that IDO2 may possess non-enzymatic functions. Evidence suggests that IDO2 can act as a signaling molecule, independent of its ability to catabolize tryptophan. This signaling role may be crucial in mediating its pro-inflammatory effects in autoimmunity[2]. The precise molecular mechanisms underlying this non-enzymatic function are an active area of investigation.

Experimental Protocols

Measurement of IDO2 Enzymatic Activity by HPLC

This protocol describes the quantification of tryptophan and its metabolite kynurenine from cell culture supernatants or cell lysates to determine IDO2 activity.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector

-

Reverse-phase C18 column

-

Mobile phase: 15 mM potassium phosphate (pH 6.4), with 2.7% (v/v) acetonitrile[1]

-

Trichloroacetic acid (TCA)

-

L-tryptophan and L-kynurenine standards

Procedure:

-

Sample Preparation:

-

For cell culture supernatants, collect the media and centrifuge to remove any cells.

-

For cell lysates, harvest a minimum of 1 x 10^6 cells, wash with PBS, and lyse the cells.

-

Deproteinate the samples by adding an equal volume of 10% TCA, vortex, and incubate on ice for 10 minutes.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C[1].

-

Use an isocratic mobile phase at a flow rate of 0.8 ml/min[1].

-

Inject 5-20 µl of the prepared sample onto the column[1].

-

Detect tryptophan by its fluorescence (excitation 285 nm, emission 365 nm) or UV absorbance at 286 nm[1][15].

-

The run time is typically 10 minutes[1].

-

-

Quantification:

-

Generate standard curves for tryptophan and kynurenine using known concentrations of the standards.

-

Calculate the concentration of tryptophan and kynurenine in the samples by comparing their peak areas to the standard curves.

-

IDO2 activity can be expressed as the amount of kynurenine produced per unit of time per milligram of protein.

-

Generation of Ido2 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general workflow for creating Ido2 knockout cell lines.

Materials:

-

Target cell line

-

CRISPR/Cas9 design tool (e.g., Benchling)

-

Synthetic single guide RNAs (sgRNAs) targeting Ido2

-

Cas9 nuclease

-

Transfection reagent (e.g., Lipofectamine) or electroporation system

-

Fluorescence-activated cell sorter (FACS) if using a fluorescent marker

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design: Design and synthesize sgRNAs targeting a critical exon of the Ido2 gene.

-

Transfection: Co-transfect the target cells with Cas9 nuclease and the designed sgRNAs.

-

Single-Cell Cloning: Isolate single cells to establish clonal populations.

-

Genotyping: Expand the clonal populations and extract genomic DNA.

-

Verification of Knockout:

-

Perform PCR to amplify the targeted region of the Ido2 gene.

-

Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of IDO2 protein expression by Western blot.

-

Yeast Two-Hybrid (Y2H) Screen for IDO2 Interacting Proteins

This protocol outlines the steps for identifying proteins that interact with IDO2.

Materials:

-

Yeast strains (e.g., AH109 and Y187)

-

Bait vector (e.g., pGBKT7) containing the full-length IDO2 cDNA

-

Prey library (cDNA library cloned into a prey vector, e.g., pGADT7)

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

-

Bait Plasmid Construction: Clone the IDO2 cDNA into the bait vector to create a fusion with a DNA-binding domain (e.g., GAL4-BD).

-

Bait Autoactivation and Toxicity Test: Transform the bait plasmid into a yeast reporter strain and plate on selective media to ensure it does not auto-activate the reporter genes and is not toxic to the yeast.

-

Library Screening:

-

Transform the prey library into a yeast strain of the opposite mating type.

-

Mate the bait- and prey-containing yeast strains.

-

Plate the diploid yeast on highly selective media to screen for interactions.

-

-

Identification of Positive Clones:

-

Isolate plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

-

-

Validation of Interactions: Confirm the interactions using co-immunoprecipitation or other independent assays.

Visualizations

Caption: The Kynurenine Pathway of Tryptophan Catabolism.

Caption: A typical experimental workflow for investigating IDO2 function.

Conclusion and Future Directions

IDO2 is emerging as a fascinating and complex player in tryptophan catabolism and immunomodulation. Its distinct enzymatic properties, restricted expression, and dichotomous roles in cancer and autoimmunity underscore its non-redundant function compared to IDO1. The discovery of a potential non-enzymatic signaling role for IDO2 opens up new avenues of research and challenges the conventional understanding of how tryptophan-catabolizing enzymes regulate immune responses. For drug development professionals, the selective targeting of IDO2, while sparing the potentially beneficial functions of IDO1, presents both a challenge and an opportunity for the development of novel therapeutics for autoimmune diseases. Future research should focus on elucidating the precise molecular mechanisms of IDO2's non-enzymatic functions, further defining its role in various cancer subtypes, and exploring the therapeutic potential of IDO2-selective inhibitors. A deeper understanding of this enigmatic enzyme will undoubtedly pave the way for innovative therapeutic strategies for a range of human diseases.

References

- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remarkable Role of Indoleamine 2,3-Dioxygenase and Tryptophan Metabolites in Infectious Diseases: Potential Role in Macrophage-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qiagen.com [qiagen.com]

- 15. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

Ido2-IN-1: A Technical Guide to its Interaction with the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 2 (IDO2) is a key enzyme in the kynurenine pathway, which is centrally involved in immune regulation and has been implicated in various disease states, including cancer and autoimmune disorders. This document provides a comprehensive technical overview of Ido2-IN-1, a potent inhibitor of IDO2. It details the quantitative effects of this compound on the kynurenine pathway, provides established experimental protocols for assessing its activity, and illustrates the relevant biological and experimental frameworks through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the IDO2 enzyme.

Introduction to the Kynurenine Pathway and IDO2

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by three distinct enzymes: tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), and indoleamine 2,3-dioxygenase 2 (IDO2).[1][2][3] The downstream metabolites of this pathway, collectively known as kynurenines, are biologically active and play crucial roles in immune modulation.[4]

IDO2, while sharing structural homology with the more extensively studied IDO1, exhibits distinct expression patterns and biochemical characteristics.[1][5] It is expressed in specific immune cells, including antigen-presenting cells, and has been implicated in both pro-inflammatory and immunoregulatory responses depending on the context.[6][7] The unique role of IDO2 in various pathologies, such as certain cancers and autoimmune diseases like rheumatoid arthritis, has positioned it as an attractive target for therapeutic intervention.[8][9]

This compound: A Potent IDO2 Inhibitor

This compound is a potent and orally active inhibitor of the IDO2 enzyme. Its development provides a critical tool for elucidating the specific functions of IDO2 and for exploring the therapeutic potential of IDO2 inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data for this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | Assay Type |

| IDO2 | 112 | Biochemical Enzyme Inhibition Assay |

| IDO1 | 411 | Biochemical Enzyme Inhibition Assay |

Data sourced from MedChemExpress.[10]

Table 2: Cell-Based Activity

| Cell Line | Assay | Endpoint | EC50 (nM) |

| HeLa cells expressing hIDO1 | Kynurenine Production | Inhibition of hIDO1 expression | 633 |

Data sourced from MedChemExpress.[10]

Table 3: In Vivo Efficacy in Mouse Models of Arthritis

| Model | Dosing Regimen | Key Findings |

| Collagen-Induced Arthritis (CIA) | 25, 50, 100 mg/kg; i.p.; once daily for 19 days | Excellent inhibitory effect on paw swelling. |

| Adjuvant Arthritis (AA) | 30, 60, 120 mg/kg; i.p.; once daily for 15 days | Inhibited joint inflammation and improved autoimmune arthritis. |

| Adjuvant Arthritis (AA) | 100 mg/kg; p.o.; single dose | Exhibited excellent anti-inflammatory activity, superior to naproxen. |

Data sourced from MedChemExpress.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of IDO2 inhibitors like this compound. These protocols are based on established and widely used methods in the field.

IDO2 Enzyme Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO2.

Principle: The assay quantifies the production of N-formylkynurenine, the product of the IDO2-catalyzed reaction, by measuring its absorbance at approximately 320-325 nm.

Materials:

-

Recombinant Mouse IDO2 His-Tag

-

IDO2 Reaction Solution (containing L-Tryptophan)

-

1x IDO2 Assay Buffer

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer

Protocol:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test inhibitor in 1x IDO2 Assay Buffer. The final DMSO concentration in the assay should be kept below 0.5%.

-

Add 180 µl of IDO2 Reaction Solution to each well of the 96-well plate.

-

Add 10 µl of the diluted inhibitor solution to the "Test Inhibitor" wells.

-

Add 10 µl of inhibitor buffer (without inhibitor) to the "Positive Control" and "Blank" wells.

-

Dilute the Mouse IDO2 His-Tag enzyme in 1x IDO2 Assay Buffer to the desired concentration (e.g., 400 ng/µl).

-

Add 10 µl of 1x IDO2 Assay Buffer to the "Blank" well.

-

Initiate the reaction by adding 10 µl of the diluted IDO2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at room temperature for a defined period (e.g., 3 hours), with slow shaking.

-

Measure the absorbance at 320-325 nm using a spectrophotometer.

-

The percentage of inhibition is calculated relative to the positive control after subtracting the blank reading. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

(Protocol adapted from a commercially available Mouse IDO2 Inhibitor Screening Assay Kit datasheet).[8]

Cell-Based Kynurenine Production Assay

This assay measures the ability of an inhibitor to block IDO activity in a cellular context.

Principle: IDO1 or IDO2 expression is induced in a suitable cell line (e.g., HeLa cells for IDO1) using interferon-gamma (IFN-γ). The amount of kynurenine produced and secreted into the cell culture medium is then quantified as a measure of enzyme activity.

Materials:

-

HeLa cells (or another suitable cell line)

-

Cell culture medium (e.g., IMDM) supplemented with L-tryptophan

-

Recombinant human IFN-γ

-

Test Inhibitor (e.g., this compound)

-

96-well cell culture plates

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) or HPLC system for kynurenine detection

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

The next day, treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO expression.

-

Simultaneously, add serial dilutions of the test inhibitor to the appropriate wells.

-

Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatants.

-

Kynurenine Detection (Colorimetric Method): a. Mix the supernatant with Ehrlich's reagent. b. Incubate at room temperature for 10-20 minutes. c. Measure the absorbance at 480-492 nm. d. A standard curve of known kynurenine concentrations is used for quantification.

-

Kynurenine Detection (HPLC Method): a. Prepare the supernatant for HPLC analysis (e.g., by protein precipitation with trichloroacetic acid). b. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV or diode array detector. c. Use an isocratic mobile phase (e.g., 15 mM potassium phosphate with acetonitrile). d. Quantify kynurenine by measuring the peak area at approximately 360 nm and comparing it to a standard curve.[2][11]

-

Calculate the EC50 value by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

(Protocol synthesized from multiple sources describing cell-based IDO assays).[12][13]

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, swelling, and cartilage/bone destruction.

Materials:

-

DBA/1 mice (male, 7-8 weeks old)

-

Type II collagen (e.g., from chicken or bovine)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound (this compound) and vehicle

-

Syringes and needles

-

Calipers for measuring paw thickness

Protocol:

-

Immunization (Day 0): a. Prepare an emulsion of type II collagen in CFA. b. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): a. Prepare an emulsion of type II collagen in IFA. b. Administer a booster injection at a different site.

-

Treatment: a. Begin administration of this compound or vehicle at a predetermined time point (e.g., at the onset of disease or prophylactically). The route of administration can be intraperitoneal (i.p.) or oral (p.o.).

-

Disease Assessment: a. Monitor the mice regularly for the onset and severity of arthritis. b. Clinical Scoring: Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity. The total score per mouse is the sum of the scores for all four paws. c. Paw Swelling Measurement: Measure the thickness of the hind paws using digital calipers.

-

Endpoint Analysis: a. At the end of the study, mice are euthanized. b. Histopathology: Collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion. c. Biomarker Analysis: Collect blood/serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

(Protocol generalized from standard CIA model descriptions).[3][5][14][15]

Visualizations

The following diagrams illustrate the kynurenine pathway, the proposed mechanism of action for this compound, and a typical experimental workflow for its evaluation.

Caption: The Kynurenine Pathway highlighting the initial rate-limiting step.

Caption: Mechanism of action of this compound on the IDO2 enzyme.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. chondrex.com [chondrex.com]

- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. IDO2 is a critical mediator of autoantibody production and inflammatory pathogenesis in a mouse model of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. escholarship.org [escholarship.org]

- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

Probing the Enigmatic Target: An In-depth Technical Guide to IDO2 Engagement in Primary Cells

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the strategies and methodologies for assessing the target engagement of inhibitors with Indoleamine 2,3-dioxygenase 2 (IDO2) in primary cells. While a specific inhibitor designated "Ido2-IN-1" is not documented in publicly available scientific literature, this document will serve as a foundational resource for researchers aiming to characterize the interaction of novel compounds with this complex and promising therapeutic target.

Introduction: IDO2 - Beyond a Simple Enzyme

Indoleamine 2,3-dioxygenase 2 (IDO2) is a homolog of the well-studied immune-regulatory enzyme IDO1. Both are involved in the kynurenine pathway, the primary route for the catabolism of the essential amino acid tryptophan.[1][2] However, IDO2 exhibits significantly lower enzymatic activity compared to IDO1, and its role in tryptophan degradation is a subject of ongoing research.[3][4] Emerging evidence suggests that IDO2 may function primarily as a signaling molecule, exerting its effects through protein-protein interactions rather than enzymatic depletion of tryptophan.[5][6] This non-enzymatic function makes the assessment of target engagement particularly nuanced, requiring methodologies that can probe these molecular interactions directly within a cellular context.

This guide will delve into the putative signaling pathways of IDO2, detail experimental protocols for quantifying target engagement in primary cells, and provide a framework for data presentation.

Putative Signaling Pathways of IDO2

Unlike IDO1, which interacts with SHP-1 and SHP-2 phosphatases, IDO2 has been shown to associate with a unique set of proteins, suggesting a distinct signaling cascade.[1][5] A yeast two-hybrid screen identified several potential interacting partners for IDO2 that do not bind to IDO1:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Runt-related transcription factor 1 (Runx1)

-

Meningioma-expressed antigen 5 (Mgea5)

-

RAN binding protein 10 (RANbp10) [5]

These interactions point towards a non-enzymatic, signaling role for IDO2 in cellular processes. The engagement of an inhibitor could therefore modulate these protein-protein interactions.

Below is a conceptual diagram of the putative IDO2 signaling pathway, highlighting its divergence from the canonical enzymatic activity of IDO1.

Caption: Putative signaling pathways of IDO2, highlighting both its minor enzymatic role and its major non-enzymatic function through protein-protein interactions.

Data Presentation: Quantifying Target Engagement

Clear and concise data presentation is crucial for comparing the potency and selectivity of different compounds. The following tables provide templates for summarizing quantitative data from target engagement studies in primary cells.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

| Compound | Primary Cell Type | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm, °C) | EC50 (µM) |

| Compound X | Human PBMCs | 52.1 | 55.3 | +3.2 | 1.2 |

| Compound Y | Mouse Splenocytes | 51.8 | 52.0 | +0.2 | > 50 |

| L-1MT | Human MDDCs | 52.3 | 52.8 | +0.5 | 15.7 |

Table 2: NanoBRET Target Engagement Assay Data

| Compound | Primary Cell Type | Tracer | BRET Ratio - Vehicle | BRET Ratio - Compound (10 µM) | IC50 (µM) |

| Compound X | Human CD4+ T cells | Tracer Z | 0.85 | 0.21 | 0.8 |

| Compound Y | Mouse B cells | Tracer Z | 0.82 | 0.79 | > 50 |

| D-1MT | Human Monocytes | Tracer Z | 0.84 | 0.65 | 25.3 |

Table 3: Enzymatic Activity Assay Data

| Compound | Primary Cell Type | Kynurenine Production - Vehicle (ng/mL) | Kynurenine Production - Compound (10 µM) (ng/mL) | % Inhibition | IC50 (µM) |

| Compound X | IFN-γ stimulated Human Macrophages | 150.2 | 85.1 | 43.3 | 8.5 |

| Compound Y | IFN-γ stimulated Mouse Dendritic Cells | 125.7 | 120.5 | 4.1 | > 100 |

| L-1MT | IFN-γ stimulated Human Fibroblasts | 142.3 | 70.1 | 50.7 | 12.1 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of target engagement studies. Below are outlines for key experimental approaches.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a native cellular environment, including primary cells.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]

Experimental Workflow:

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Primary Cell Isolation: Isolate primary cells of interest (e.g., PBMCs, T cells, B cells, monocytes) from whole blood or tissue using standard techniques such as density gradient centrifugation or magnetic-activated cell sorting (MACS).

-

Compound Treatment: Resuspend cells in appropriate culture medium and treat with the desired concentrations of the test compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent and protease inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins and cell debris.

-

Quantification of Soluble IDO2: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble IDO2 using a sensitive detection method such as Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble IDO2 as a function of temperature for both vehicle- and compound-treated samples. Determine the apparent melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm). Dose-response curves can be generated by plotting ΔTm against compound concentration to determine the EC50.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[11][12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein and a fluorescent tracer that binds to the same target.

Experimental Workflow:

Caption: Key steps for conducting a NanoBRET target engagement assay.

Detailed Protocol:

-

Expression of NanoLuc-IDO2: Due to the difficulty of transfecting primary cells, lentiviral or retroviral transduction is the recommended method to express an N- or C-terminally tagged NanoLuc-IDO2 fusion protein. Optimize the transduction efficiency and expression levels for your specific primary cell type.

-

Assay Setup: Plate the transduced primary cells in a white, 96- or 384-well assay plate. Add the fluorescent tracer at a predetermined optimal concentration. Then, add the test compound at various concentrations or a vehicle control.

-

Substrate Addition: Add the NanoLuc substrate to the wells to initiate the luminescent reaction.

-

Signal Detection: Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader equipped with the appropriate filters.

-

BRET Ratio Calculation: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Data Analysis: A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IDO2 Enzymatic Activity Assay in Primary Cells

While IDO2 has low catalytic activity, it is still possible to measure its contribution to tryptophan degradation, particularly in primary cells that have been stimulated to upregulate its expression.

Experimental Workflow:

Caption: Procedure for assessing the enzymatic activity of IDO2 in primary cells.

Detailed Protocol:

-

Cell Culture and Stimulation: Culture isolated primary cells (e.g., dendritic cells, macrophages) in appropriate medium. Stimulate the cells with a relevant agent to induce IDO2 expression, such as interferon-gamma (IFN-γ) or lipopolysaccharide (LPS).[14]

-

Inhibitor Treatment: Add the test compound at various concentrations to the stimulated cells.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for tryptophan catabolism.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. This can be done using several methods:

-

HPLC: The gold standard for accurate quantification of tryptophan and kynurenine.[15]

-

Colorimetric Assay: A simpler, higher-throughput method that involves a chemical reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically.[16]

-

-

Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The study of IDO2 target engagement in primary cells presents unique challenges due to its low enzymatic activity and its putative role as a signaling scaffold. A multi-faceted approach utilizing biophysical methods like CETSA and NanoBRET, alongside sensitive enzymatic assays, is recommended for a comprehensive characterization of novel inhibitors. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the intricate biology of IDO2 and to accelerate the development of new therapeutics targeting this enigmatic protein.

References

- 1. Frontiers | Current Challenges for IDO2 as Target in Cancer Immunotherapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Current Challenges for IDO2 as Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Immunomodulatory Enzyme IDO2 Mediates Autoimmune Arthritis Through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 12. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IDO2: A Pathogenic Mediator of Inflammatory Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Paradigm of IDO2: Beyond Tryptophan Catabolism

A Technical Guide to the Non-Enzymatic Functions of Indoleamine 2,3-Dioxygenase 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary